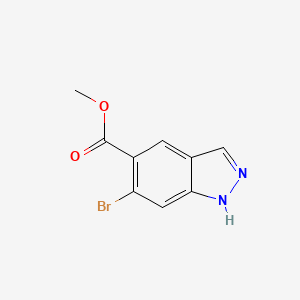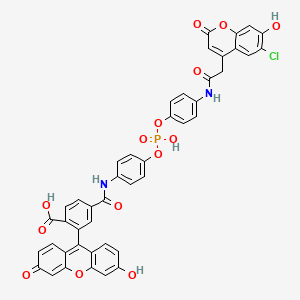
CPF4, PDE-FRET-Sensor
Übersicht
Beschreibung
CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .
Molecular Structure Analysis
CPF4, PDE-FRET-Sensor has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
CPF4, PDE-FRET-Sensor has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Förster Resonance Energy Transfer (FRET) is a mechanism that allows energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole–dipole coupling . The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET extremely sensitive to small changes in distance .
FRET-based biosensors are being fabricated for specific detection of biomolecules or changes in the microenvironment . They have a wide range of applications, including in the fields of biochemistry, cell biology, and drug discovery . Here are some general applications of FRET-based biosensors:
- Point-of-need diagnosis : FRET-based biosensors can be used for rapid, on-site diagnosis of diseases. They can detect specific biomarkers in biological samples, providing a quick and accurate diagnosis .
- Wearable sensors : FRET-based biosensors can be integrated into wearable devices to monitor physiological parameters in real-time. This can be particularly useful for managing chronic diseases .
- Single molecular FRET (smFRET) : smFRET can be used to study the dynamics of individual biomolecules. This can provide insights into the mechanisms of biological processes at the molecular level .
- Hard water and ion detection : FRET-based ion sensors can be used to detect and quantify ions in biological samples such as blood, saliva, urine, or in cells and tissues .
- pH sensors : FRET-based biosensors can be used to measure pH in various environments. Changes in pH can affect the efficiency of FRET, which can be measured to determine the pH .
- Tissue-based sensors : FRET-based biosensors can be used to image and study biological tissues. They can provide information about the distribution and activity of specific biomolecules in the tissue .
-
Immunosensors : FRET-based biosensors can be used to create immunosensors, which are devices that use an immunological reaction to detect a specific substance . These can be used in various fields, including medical diagnostics, environmental monitoring, and food safety .
-
Aptasensors : Aptasensors are biosensors that use aptamers, which are short strands of DNA or RNA that can bind to specific targets. FRET-based biosensors can be used to create aptasensors, which can be used for the detection of a wide range of substances, from small molecules to large proteins .
-
Detection or imaging of cations, anions, small neutral molecules, biomacromolecules : FRET-based fluorescent probes can be used for the detection or imaging of cations, anions, small neutral molecules, and biomacromolecules .
-
Cellular microenvironments : FRET-based biosensors can be used to study cellular microenvironments. They can provide information about the distribution and activity of specific biomolecules in cells .
-
Dual/multi-analyte responsive systems : FRET-based fluorescent probes can be used to create dual/multi-analyte responsive systems. These systems can simultaneously detect multiple analytes, providing more comprehensive information about the sample .
-
Artificial Intelligence (AI) and Internet of Things (IoT) : Recent advances such as AI and IoT are being used with FRET-based biosensors. AI can be used to analyze the data obtained from the sensors, while IoT can be used to remotely monitor and control the sensors .
-
Multi-stimuli Responsive FRET Processes in AIEgen-Functionalized and Bi-fluorophoric Supramolecular Materials : Materials capable of displaying strong ratiometric fluorescence with Förster resonance energy transfer (FRET) processes have attracted much research interest because of various chemosensor and biomedical applications . This includes the developments of organic and polymeric FRET materials featuring aggregation-induced emission-based luminogens (AIEgens), supramolecular assemblies, photochromic molecular switches and surfactant-induced AIE/FRET mechanisms .
-
FRET in Biosensor : FRET is frequently used in biosensor devising because it allows for the specific and sensitive detection of biomolecules in a highly specific manner with high sensitivity without the need for modification of the biomolecule or direct labeling .
-
Clinical Diagnosis, Medical Research, Food Monitoring, and Environmental Control : FRET biosensors for these applications can largely profit from sophisticated affinity probes with long shelf life and structural flexibility as well as nanoparticles with enhanced photophysical properties and biocompatible material compositions .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYIGFTWKHIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClN2O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CPF4, PDE-FRET-Sensor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
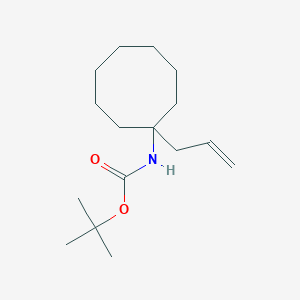
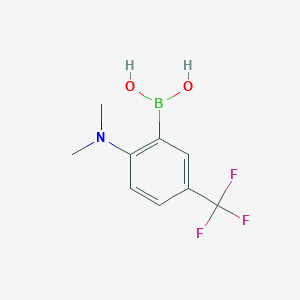
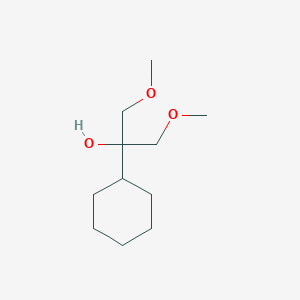
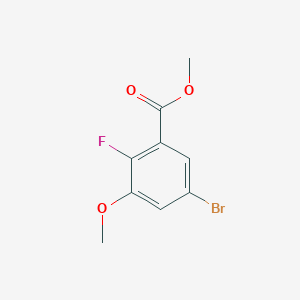
![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
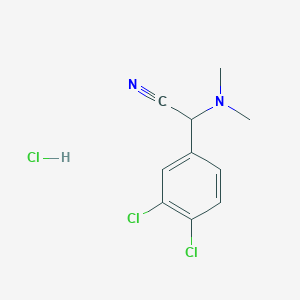
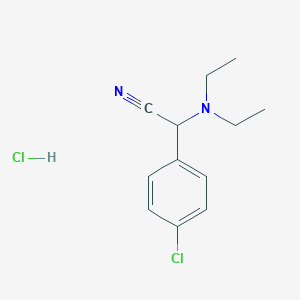

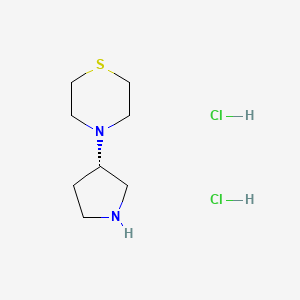
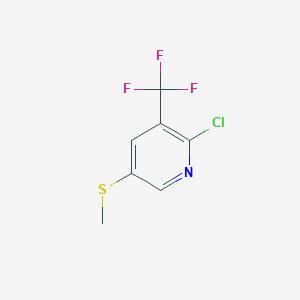
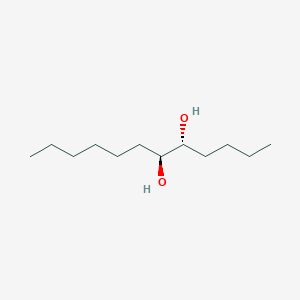
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)
